4-(2-Methoxyethyl)-5-(4-nitrophenyl)-4H-1,2,4-triazole-3-thiol
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Overview
Description
4-(2-Methoxyethyl)-5-(4-nitrophenyl)-4H-1,2,4-triazole-3-thiol is a heterocyclic compound that features a triazole ring substituted with a methoxyethyl group and a nitrophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Methoxyethyl)-5-(4-nitrophenyl)-4H-1,2,4-triazole-3-thiol typically involves the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and carbon disulfide, followed by the addition of an appropriate alkylating agent.
Substitution with Methoxyethyl Group: The methoxyethyl group can be introduced via nucleophilic substitution reactions using 2-methoxyethyl halides.
Introduction of the Nitrophenyl Group: The nitrophenyl group can be added through electrophilic aromatic substitution reactions using nitrobenzene derivatives.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
4-(2-Methoxyethyl)-5-(4-nitrophenyl)-4H-1,2,4-triazole-3-thiol can undergo various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The nitro group can be reduced to an amino group under appropriate conditions.
Substitution: The methoxyethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Disulfides or sulfonic acids.
Reduction: Amino derivatives.
Substitution: Various substituted triazole derivatives.
Scientific Research Applications
4-(2-Methoxyethyl)-5-(4-nitrophenyl)-4H-1,2,4-triazole-3-thiol has several scientific research applications:
Medicinal Chemistry: It can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.
Materials Science: The compound can be used in the synthesis of advanced materials with unique electronic or optical properties.
Biological Studies: It can serve as a probe or ligand in biochemical assays to study enzyme activity or protein interactions.
Mechanism of Action
The mechanism of action of 4-(2-Methoxyethyl)-5-(4-nitrophenyl)-4H-1,2,4-triazole-3-thiol depends on its specific application. In medicinal chemistry, it may act by binding to a specific enzyme or receptor, thereby modulating its activity. The molecular targets and pathways involved would vary based on the specific biological context.
Comparison with Similar Compounds
Similar Compounds
4-(2-Methoxyethyl)-5-phenyl-4H-1,2,4-triazole-3-thiol: Similar structure but lacks the nitro group.
4-(2-Methoxyethyl)-5-(4-chlorophenyl)-4H-1,2,4-triazole-3-thiol: Similar structure but has a chloro group instead of a nitro group.
Uniqueness
4-(2-Methoxyethyl)-5-(4-nitrophenyl)-4H-1,2,4-triazole-3-thiol is unique due to the presence of both the methoxyethyl and nitrophenyl groups, which can impart distinct electronic and steric properties. These properties can influence its reactivity and interactions with biological targets, making it a valuable compound for specific applications.
Properties
Molecular Formula |
C11H12N4O3S |
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Molecular Weight |
280.31 g/mol |
IUPAC Name |
4-(2-methoxyethyl)-3-(4-nitrophenyl)-1H-1,2,4-triazole-5-thione |
InChI |
InChI=1S/C11H12N4O3S/c1-18-7-6-14-10(12-13-11(14)19)8-2-4-9(5-3-8)15(16)17/h2-5H,6-7H2,1H3,(H,13,19) |
InChI Key |
HUQIYHJZDNCGPV-UHFFFAOYSA-N |
Canonical SMILES |
COCCN1C(=NNC1=S)C2=CC=C(C=C2)[N+](=O)[O-] |
Origin of Product |
United States |
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